molecular formula C10H15N3O B1471290 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole CAS No. 1784672-78-1

3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole

Cat. No.: B1471290
CAS No.: 1784672-78-1
M. Wt: 193.25 g/mol
InChI Key: UHQFYWVPSAQEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with tubulin, a protein that is crucial for cell division and structural integrity . The compound’s interaction with tubulin leads to the destabilization of microtubules, which can inhibit cell proliferation. Additionally, this compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating enzymatic reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 and MDA-MB-231 breast cancer cells, the compound exhibits antiproliferative activity by arresting the cell cycle in the G2/M phase and inducing apoptosis . This effect is mediated through the disruption of microtubule dynamics, which is essential for cell division. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and destabilizing microtubules . This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in target tissues are crucial for its therapeutic effects. Studies have shown that this compound can be efficiently transported across cell membranes and distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of this compound is critical for optimizing its therapeutic potential .

Properties

IUPAC Name

3-(azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-8(3-1)10-12-9(13-14-10)4-7-5-11-6-7/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQFYWVPSAQEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)CC3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole
Reactant of Route 3
3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.